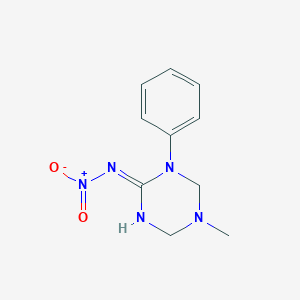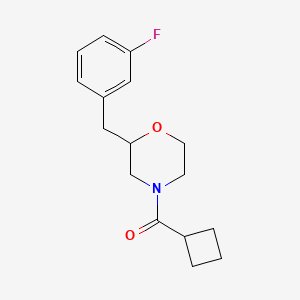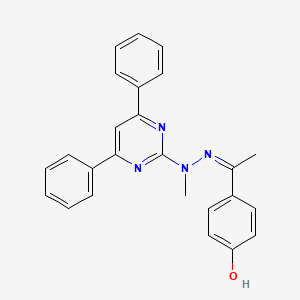
5-methyl-N-nitro-1-phenyl-1,3,5-triazinan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-nitro-1-phenyl-1,3,5-triazinan-2-imine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MNPTI and is a member of the triazinane family. MNPTI has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects are currently being studied.
Mécanisme D'action
The mechanism of action of MNPTI is not fully understood. However, it has been proposed that MNPTI inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. MNPTI has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MNPTI has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNPTI inhibits the growth and proliferation of cancer cells. MNPTI has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. MNPTI has been shown to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
MNPTI has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. MNPTI has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with.
However, MNPTI also has some limitations for lab experiments. Its solubility in water is relatively low, which may limit its use in aqueous solutions. MNPTI is also relatively unstable in the presence of air and moisture, which may require special handling procedures.
Orientations Futures
There are several future directions for the study of MNPTI. In medicinal chemistry, MNPTI could be further studied for its potential as an anti-cancer agent and as a treatment for Alzheimer's disease. In materials science, the potential applications of MNPTI in catalysis and materials science could be further explored. MNPTI could also be studied for its potential as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, MNPTI is a chemical compound that has shown potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. MNPTI is a promising compound that could have significant implications in the fields of medicinal chemistry and materials science.
Méthodes De Synthèse
The synthesis of MNPTI has been achieved using various methods. One of the most common methods involves the reaction between 5-methyl-1-phenyl-1,3,5-triazinane-2,4-dione and nitric acid. The reaction is carried out in the presence of a catalyst, and the product is purified through recrystallization. Other methods involve the use of different reagents and catalysts, and the yield and purity of the product vary accordingly.
Applications De Recherche Scientifique
MNPTI has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MNPTI has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNPTI has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, MNPTI has been studied for its potential as a building block for the synthesis of novel materials. MNPTI has been shown to form stable complexes with various metals, and these complexes have potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-13-7-11-10(12-15(16)17)14(8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOHNVGKCJENAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN/C(=N\[N+](=O)[O-])/N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol](/img/structure/B5986186.png)
![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6,7-dimethoxy-4(3H)-quinazolinone](/img/structure/B5986196.png)
![N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methylacetamide](/img/structure/B5986204.png)
![ethyl 4-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5986212.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5986214.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)
![ethyl 3-(2-methylbenzyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5986238.png)

![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)

